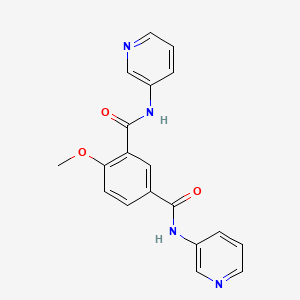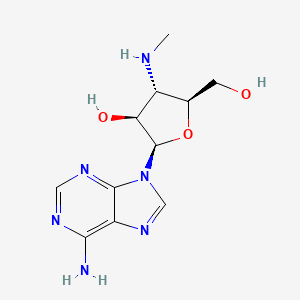
3'-Methylamino-3'-deoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Methylamino-3’-deoxyadenosine: is a modified nucleoside analog derived from adenosine It is characterized by the substitution of a methylamino group at the 3’ position of the ribose sugar, replacing the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methylamino-3’-deoxyadenosine typically involves the modification of adenosine. One efficient method starts with adenosine, which is reacted with triethyl orthoacetate and acetyl bromide to afford 2’,3’-O-isopropylideneadenosine. This intermediate is then subjected to methylamine to introduce the methylamino group at the 3’ position, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of 3’-Methylamino-3’-deoxyadenosine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 3’-Methylamino-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce various amines.
科学的研究の応用
3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in inhibiting certain enzymes or pathways, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
作用機序
The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with specific enzymes. By mimicking natural nucleosides, it can interfere with nucleic acid synthesis or enzyme function, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various kinases and other enzymes involved in nucleic acid metabolism .
類似化合物との比較
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a methylamino group.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom at the 2’ position.
Cordycepin (3’-deoxyadenosine): Lacks the hydroxyl group at the 3’ position.
Uniqueness: 3’-Methylamino-3’-deoxyadenosine is unique due to the presence of the methylamino group, which can confer different chemical and biological properties compared to its analogs. This modification can affect its interaction with enzymes and nucleic acids, potentially leading to distinct therapeutic applications .
特性
CAS番号 |
134934-83-1 |
|---|---|
分子式 |
C11H16N6O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8+,11-/m1/s1 |
InChIキー |
ZARAVIBCBGMNJG-JJCHFMHPSA-N |
SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
異性体SMILES |
CN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
同義語 |
3'-deoxy-3'-methylaminoadenosine 3'-methylamino-3'-deoxyadenosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


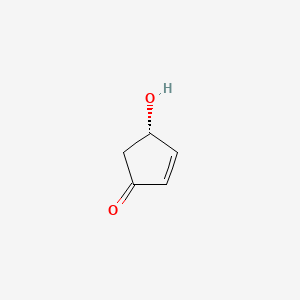
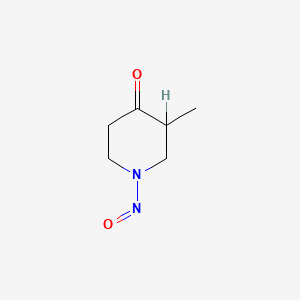
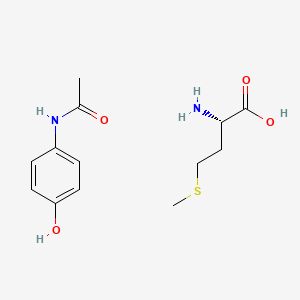
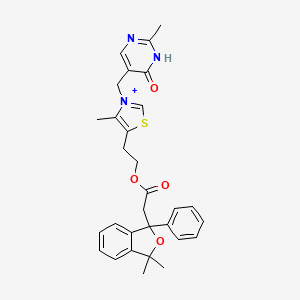
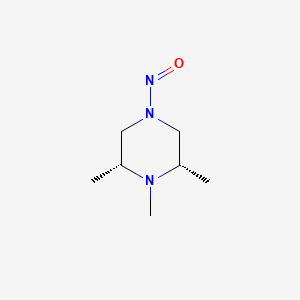
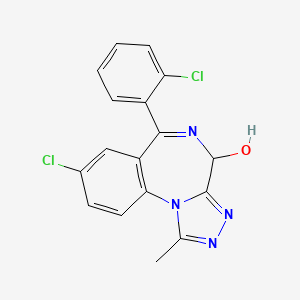
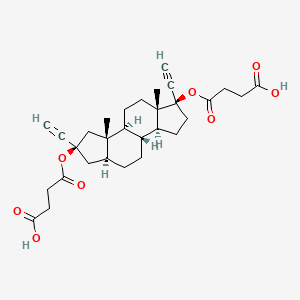
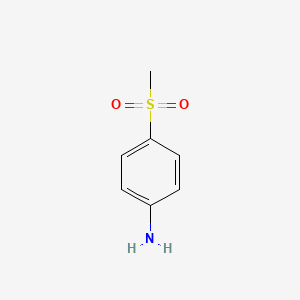
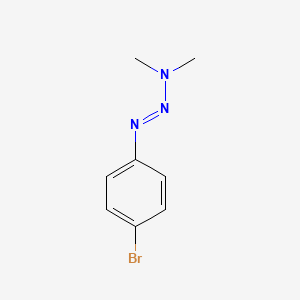
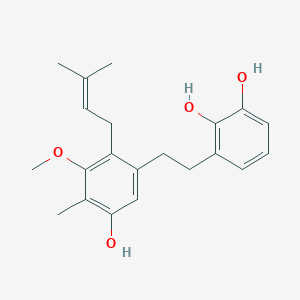
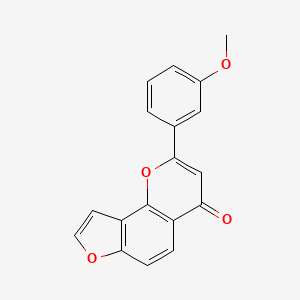
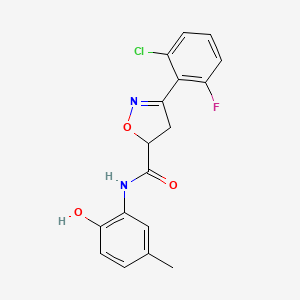
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)
